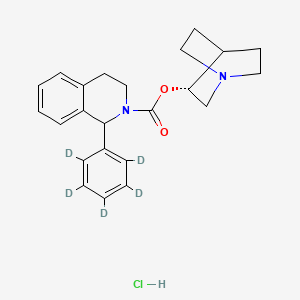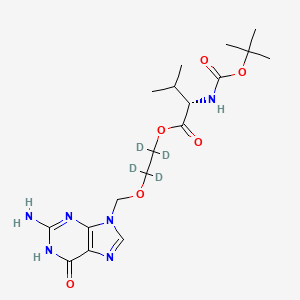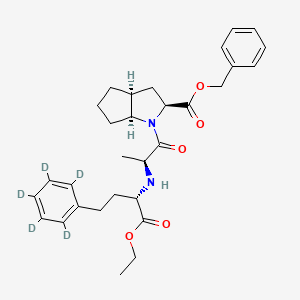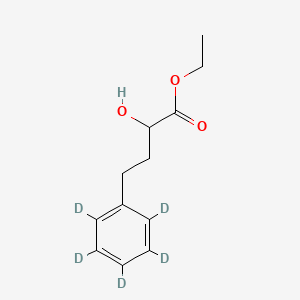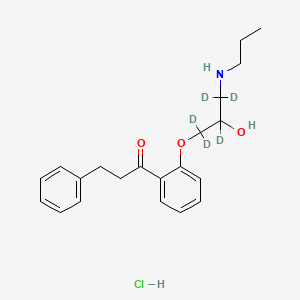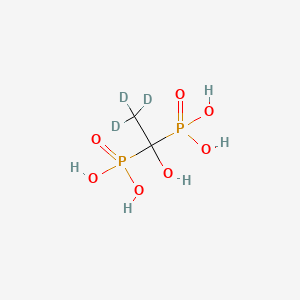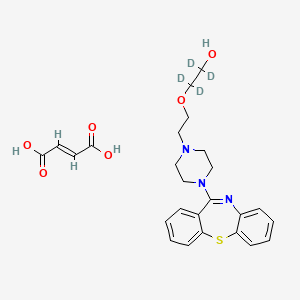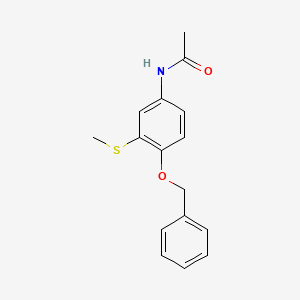
O-Benzyl-S-methyl-3-thioacetaminophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl-S-methyl-3-thioacetaminophen is a chemical compound with the molecular formula C16H17NO2S . It is used as a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of O-Benzyl-S-methyl-3-thioacetaminophen contains a total of 38 bonds. These include 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
The molecular weight of O-Benzyl-S-methyl-3-thioacetaminophen is 287.38 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Anticancer and Antitumor Activity
Thioureas and their derivatives have demonstrated significant potential in anticancer activities. The synthesis and evaluation of novel thiourea derivatives have shown promising cytotoxic effects against various cancer cell lines, including HeLa cells, with compounds exhibiting potent cytotoxicity stronger than hydroxyurea, a known anticancer agent (Ruswanto et al., 2015). Similarly, studies on 3-benzyl-substituted-4(3H)-quinazolinones have revealed remarkable broad-spectrum antitumor activity, showcasing the structural versatility of benzyl-substituted compounds in targeting various cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antiparasitic Applications
Research on the antiparasitic activity of thiocarbamate glycosides from Moringa peregrina has identified compounds with potent in vitro activity against Trypanosoma brucei rhodesiense, highlighting the therapeutic potential of sulfur-containing compounds in developing novel antitrypanosomal drugs (M. Ayyari et al., 2013).
Anti-inflammatory Agents
The exploration of thiophene moieties as scaffolds for anti-inflammatory drugs has led to the development of compounds with significant anti-inflammatory activity, demonstrating the utility of sulfur-containing heterocycles in medicinal chemistry (A. D. Pillai et al., 2003).
Synthesis Methodologies
Studies have also focused on the synthesis methodologies of related compounds, providing a basis for the development of novel synthetic routes that could be applicable to O-Benzyl-S-methyl-3-thioacetaminophen. For example, research on the stereospecific C–S coupling reaction of tertiary benzylic amines highlights advanced synthesis techniques for sulfur-containing compounds, potentially offering insights into the synthesis of O-Benzyl-S-methyl-3-thioacetaminophen derivatives (Wenlong Jiang et al., 2018).
Binding Affinity and Molecular Docking
The evaluation of benzyl derivatives for binding affinity towards human opioid and cannabinoid receptors underscores the significance of benzyl-substituted compounds in drug discovery, suggesting areas where O-Benzyl-S-methyl-3-thioacetaminophen could be potentially investigated (Jiangtao Gao et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652457 |
Source


|
| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-S-methyl-3-thioacetaminophen | |
CAS RN |
1076198-94-1 |
Source


|
| Record name | N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

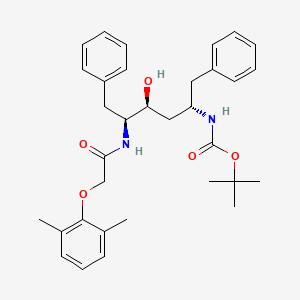
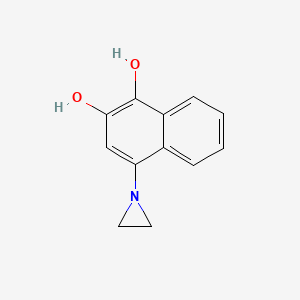
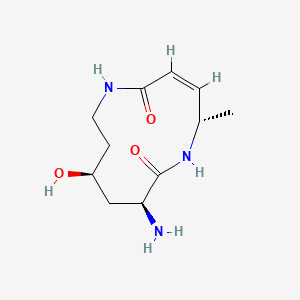
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)
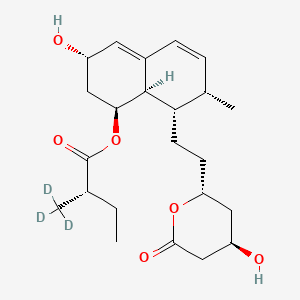
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
